Product packaging for 4-[(3R)-piperidin-3-ylmethyl]morpholine(Cat. No.:CAS No. 1807939-63-4)

4-[(3R)-piperidin-3-ylmethyl]morpholine

Cat. No.: B2917605
CAS No.: 1807939-63-4
M. Wt: 184.283
InChI Key: ALFVQZQTMWKLKX-SNVBAGLBSA-N
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Description

4-[(3R)-Piperidin-3-ylmethyl]morpholine is a chiral organic compound that features both piperidine and morpholine heterocycles, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its structure, characterized by a (R)-configured piperidine ring linked to a morpholine ring, is designed to explore three-dimensional chemical space, which can be crucial for achieving selectivity when developing novel bioactive molecules . The primary research application of this compound is as a key synthetic building block. Piperidine and morpholine rings are privileged structures found in a vast number of biologically active compounds and approved pharmaceuticals . Specifically, piperidine derivatives are extensively investigated for their antitumor properties. Some novel piperidine-based carboxamide derivatives have demonstrated significant antiproliferative activity against human leukemia cell lines, inducing cell cycle arrest and apoptosis . Furthermore, molecular hybrids containing morpholine fragments are of significant interest in oncology research. For instance, certain 2-(benzimidazol-2-yl)quinoxaline derivatives bearing morpholine groups have been studied as potential anticancer agents, with mechanisms that may involve arresting the cell cycle and inducing mitochondrial apoptosis . Beyond oncology, morpholine and piperidine derivatives are also being explored in other therapeutic areas, such as for the development of new antidiabetic agents . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B2917605 4-[(3R)-piperidin-3-ylmethyl]morpholine CAS No. 1807939-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3R)-piperidin-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-63-4
Record name 4-{[(3R)-piperidin-3-yl]methyl}morpholine
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Synthetic Methodologies for 4 3r Piperidin 3 Ylmethyl Morpholine and Stereochemical Analogues

Stereoselective Synthesis Approaches for (3R)-Piperidine Ring Systems

The cornerstone of synthesizing 4-[(3R)-piperidin-3-ylmethyl]morpholine is the construction of the chiral (3R)-piperidine ring. Various strategies have been developed to achieve high enantioselectivity in the synthesis of 3-substituted piperidines.

Chiral Pool Strategies for Piperidine (B6355638) Precursors

Utilizing naturally occurring chiral molecules as starting materials is a common and effective approach. Amino acids, in particular, serve as valuable precursors for the asymmetric synthesis of piperidine alkaloids. L-lysine, for instance, is a biosynthetic precursor for many piperidine alkaloids and can be chemically transformed into enantiomerically pure pipecolic acid derivatives, which can then be further elaborated. Another strategy involves the use of chiral amines as auxiliaries to induce stereoselectivity. Commercially available chiral amines can be used to form chiral imines, which then undergo diastereoselective reactions to build the piperidine ring. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched piperidine.

A notable example of a chiral pool starting material is (R)-(-)-3-Piperidinecarboxylic acid (also known as (R)-(-)-Nipecotic acid), which possesses the desired stereocenter at the 3-position. This commercially available compound can be reduced to the corresponding (R)-(piperidin-3-yl)methanol, a key intermediate for the synthesis of the target molecule.

Asymmetric Catalysis in the Functionalization of Piperidine Moieties

Asymmetric catalysis offers a powerful and efficient means to generate chiral piperidine derivatives from achiral or racemic precursors.

Rhodium-Catalyzed Asymmetric Hydrogenation and Carbometalation: Rhodium-based catalysts have been successfully employed in the asymmetric hydrogenation of pyridine (B92270) derivatives to produce chiral piperidines. nih.gov A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn The key step, the asymmetric reductive Heck reaction of a dihydropyridine (B1217469) intermediate with a boronic acid, allows for the introduction of a substituent at the 3-position with high enantioselectivity. nih.gov

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Phenylboronic acid(R)-3-Phenyl-3,4,5,6-tetrahydropyridine derivative96%
Rh₂(R-TCPTAD)₄N-Boc-piperidineC2-functionalized piperidineVariable
Rh₂(R-TPPTTL)₄N-Bs-piperidineC2-functionalized piperidineHigh (52-73%)

Table 1: Examples of Rhodium-Catalyzed Asymmetric Syntheses for Piperidine Functionalization

Enzyme-Catalyzed Reactions: Biocatalysis, particularly the use of enzymes, provides a green and highly selective alternative for the synthesis of chiral piperidines. Bakers' yeast has been demonstrated to effectively reduce β-ketoester derivatives of piperidine to the corresponding hydroxy esters with high diastereoselectivity and enantioselectivity. For example, the reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate yields (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate with >99% d.e. and >93% e.e. nottingham.ac.uk This hydroxy ester can then be converted to a derivative of 3-piperidinemethanol. nottingham.ac.uk

Formation of the N-Alkyl Linkage to the Morpholine (B109124) Moiety

Once the chiral (3R)-piperidin-3-ylmethyl precursor is obtained, the next critical step is the formation of the C-N bond with the morpholine ring. Reductive amination and nucleophilic substitution are two of the most common and effective strategies for this transformation.

Reductive Amination Strategies for N-Alkylation

Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of synthesizing this compound, this would typically involve the reaction of a protected (3R)-3-formylpiperidine with morpholine. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.

A general representation of this strategy is as follows:

Step 1: Oxidation of a protected (3R)-(piperidin-3-yl)methanol to the corresponding aldehyde.

Step 2: Reaction of the aldehyde with morpholine to form an iminium ion intermediate.

Step 3: Reduction of the iminium ion with a suitable reducing agent to yield the final product.

Step 4: Deprotection of the piperidine nitrogen if necessary.

Nucleophilic Substitution Reactions in Morpholine Derivatization

An alternative approach to forming the N-alkyl linkage is through a nucleophilic substitution reaction. This method typically involves the reaction of morpholine, acting as a nucleophile, with a (3R)-piperidin-3-ylmethyl derivative containing a suitable leaving group.

The synthesis of the required electrophile can be achieved by converting the hydroxyl group of a protected (3R)-(piperidin-3-yl)methanol into a good leaving group, such as a tosylate, mesylate, or a halide (e.g., bromide or iodide). Morpholine can then displace this leaving group in an SN2 reaction to form the desired C-N bond.

ElectrophileNucleophileProduct
(3R)-3-(Tosylmethyl)piperidine derivativeMorpholineThis compound derivative
(3R)-3-(Bromomethyl)piperidine derivativeMorpholineThis compound derivative

Table 2: Nucleophilic Substitution Approach for N-Alkylation

The choice of solvent and base is crucial for the success of this reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) and non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) often being employed.

Synthetic Routes to Morpholine Derivatives as a Precursor to the Conjugate

While morpholine itself is a readily available starting material, the synthesis of substituted morpholines can be necessary for creating analogs of the target compound. The most common methods for synthesizing the morpholine ring involve the cyclization of β-amino alcohols.

One of the most direct methods is the dehydration of diethanolamine (B148213) or its N-substituted derivatives using a strong acid catalyst such as sulfuric acid. google.comresearchgate.net Another versatile approach involves the reaction of a primary amine with two equivalents of an epoxide, such as ethylene (B1197577) oxide, followed by cyclization.

More contemporary methods offer milder conditions and greater functional group tolerance. For instance, a one or two-step protocol using ethylene sulfate (B86663) and a base like tBuOK allows for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org This method is noted for its ability to achieve clean monoalkylation of the amine. organic-chemistry.org Palladium-catalyzed carboamination reactions have also been developed for the synthesis of substituted morpholines from enantiomerically pure amino alcohols. nih.gov

Starting MaterialReagentsProduct
DiethanolamineH₂SO₄, heatMorpholine
1,2-amino alcoholEthylene sulfate, tBuOKSubstituted Morpholine
N-aryl ethanolamine (B43304) derivativeAryl or alkenyl bromide, Pd(OAc)₂, P(2-furyl)₃, NaOtBuSubstituted Morpholine

Table 3: Synthetic Routes to Morpholine and its Derivatives

Optimization and Scale-Up Considerations for Chiral Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires addressing several challenges inherent in chiral synthesis. The primary goal is to develop a process that is not only high-yielding and stereoselective but also economically viable, safe, and environmentally sustainable. Optimization efforts typically focus on two main strategies for establishing the C3 stereocenter: asymmetric hydrogenation of a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a substituted pyridine or tetrahydropyridine (B1245486) precursor represents an elegant and atom-economical approach to establish the chiral center. rsc.org This method often involves transition-metal catalysts, such as those based on iridium, rhodium, or ruthenium, complexed with chiral ligands. rsc.org

Key optimization parameters for scale-up include:

Catalyst Selection and Loading: The choice of metal and chiral ligand is paramount. For instance, rhodium complexes with chiral phosphine (B1218219) ligands like TangPhos have been effective for the asymmetric hydrogenation of 3-substituted pyridine derivatives. researchgate.net Iridium catalysts are also widely used for the hydrogenation of N-heteroaromatic compounds. rsc.org On a large scale, minimizing the catalyst loading (ppm levels) is crucial for reducing costs and easing the burden of removing residual metal from the final product.

Reaction Conditions: Temperature, hydrogen pressure, and solvent choice must be carefully optimized. Higher pressures can increase reaction rates but pose significant safety and equipment challenges on a large scale. The solvent system must ensure substrate and catalyst solubility while minimizing side reactions.

Substrate Form: The hydrogenation can be performed on the pyridine ring directly or on a pyridinium (B92312) salt intermediate. The use of pyridinium salts can sometimes lead to higher enantiomeric excess. researchgate.net

Catalyst SystemLigandSubstrate TypeEnantiomeric Excess (ee %)Key Optimization Factor
RhodiumJosiPhosN-benzylated Pyridinium Saltup to 90%Addition of an organic base (e.g., Et3N) researchgate.net
IridiumChiral PHOXPyridineHighLigand structure and bulkiness rsc.org
RhodiumTangPhosNicotinate DerivativeHighPartial hydrogenation pre-step researchgate.net
Ruthenium(R)-BINAP2-Methylfuran50%Ligand selection rsc.org

Chiral Resolution

An alternative and often pragmatic approach for industrial synthesis is chiral resolution. This involves the synthesis of a racemic mixture of a key intermediate, followed by separation of the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic or chromatographic methods.

Diastereomeric Salt Crystallization: This is a classical and industrially proven method. A racemic piperidine intermediate is treated with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized. Optimization focuses on:

Choice of Resolving Agent: The agent must form well-defined, crystalline salts with a significant solubility difference between the two diastereomers.

Solvent and Temperature Profile: The crystallization solvent and cooling profile are critical for achieving high diastereomeric purity and yield. Poor solubility of reagents can hinder scale-up. nih.gov

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative. nih.govacs.org For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic piperidine alcohol or amine, allowing for easy separation of the acylated product from the unreacted enantiomer. acs.org Scale-up requires optimization of enzyme stability, activity, and recyclability.

Kinetic Resolution: This method involves a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic starting material. For instance, deprotonation of N-Boc-2-arylpiperidines using n-BuLi and the chiral ligand sparteine (B1682161) allows for the kinetic resolution of piperidine derivatives, which can be performed on a gram scale. whiterose.ac.ukacs.orgrsc.org

Resolution MethodKey IntermediateReagent/CatalystAdvantageScale-Up Challenge
Diastereomeric CrystallizationRacemic 3-(piperidin-3-yl) derivativeChiral Acid (e.g., Tartaric Acid)Cost-effective, well-establishedScreening for optimal acid/solvent combination
Enzymatic AcylationRacemic piperidine derivativeLipase / Acylating AgentHigh selectivity, mild conditions acs.orgEnzyme cost and stability, material throughput
Kinetic DeprotonationN-Boc-piperidinen-BuLi / (-)-sparteineHigh enantiomeric ratios achievable acs.orgCryogenic temperatures, stoichiometric chiral ligand
Chiral ChromatographyRacemic piperidine derivativeChiral Stationary Phase (e.g., cellulose-based)High purity separation nih.govHigh cost, solvent consumption, low throughput

Process and Purification Considerations

Beyond establishing the stereocenter, scaling up the synthesis of this compound involves optimizing the entire process flow. The formation of the bond between the piperidine and morpholine moieties, often achieved through reductive amination, must be efficient and clean. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common to prevent side reactions but adds steps for protection and deprotection that must be optimized for large-scale operations. whiterose.ac.uk

Finally, purification is a critical scale-up consideration. While chromatography is invaluable at the lab scale, it is often too expensive and slow for large-scale manufacturing. nih.gov Therefore, developing robust crystallization methods for isolating both the final product and key intermediates is essential. For example, recrystallization of a hydrochloride salt of an intermediate was shown to improve its enantiomeric ratio from 94:6 to 99:1. whiterose.ac.ukacs.org This underscores the importance of integrating purification and chiral enrichment strategies throughout the synthetic sequence.

Stereochemical Investigations of 4 3r Piperidin 3 Ylmethyl Morpholine

Analysis of Stereoisomeric Forms and Their Interconversion

The stereochemical complexity of a molecule is dictated by the number and nature of its stereocenters. In the case of 4-[(3R)-piperidin-3-ylmethyl]morpholine, the stereochemistry is primarily determined by the chiral center at the 3-position of the piperidine (B6355638) ring.

Enantiomeric and Diastereomeric Relationships within Piperidine-Morpholine Conjugates

The designation "(3R)" in this compound explicitly defines the absolute configuration at the carbon atom in the 3-position of the piperidine ring. This chiral center gives rise to two enantiomers: (3R)-4-(piperidin-3-ylmethyl)morpholine and (3S)-4-(piperidin-3-ylmethyl)morpholine. These two molecules are non-superimposable mirror images of each other and will exhibit identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions. Crucially, enantiomers can exhibit significantly different biological activities due to the chiral nature of their biological targets.

Since the morpholine (B109124) ring in this compound is attached via a methylene (B1212753) linker to the piperidine ring and is itself achiral, there are no additional stereocenters in the base molecule. Therefore, this compound exists as a single enantiomer and does not have diastereomers. Diastereomers would only be possible if another chiral center were introduced into the molecule, for instance, by substitution on either the piperidine or morpholine ring.

Conformational Analysis of the Piperidine and Morpholine Rings in this compound

The piperidine ring in this compound is expected to exist in a chair conformation. The morpholinomethyl substituent at the 3-position can occupy either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial conformation is thermodynamically favored to avoid 1,3-diaxial interactions. fiveable.me The energetic preference for the equatorial conformer over the axial conformer is quantified by the conformational free energy difference (ΔG°). For a methyl group on a piperidine ring, this value is approximately 1.7 kcal/mol. Given the larger size of the morpholinomethyl group, it is highly probable that it will strongly prefer the equatorial position to minimize steric hindrance.

The morpholine ring is also expected to adopt a chair conformation. ed.ac.uk The nitrogen atom in the morpholine ring is attached to the methylpiperidine moiety. Due to the rapid nitrogen inversion, the substituent on the nitrogen can be considered to be in an equilibrium between axial and equatorial positions. However, the energy barrier for this inversion is typically low. X-ray crystallography studies of piperidine and morpholine have confirmed their chair conformations in the solid state. ed.ac.uk

Table 1: Estimated Conformational Preferences in this compound
Ring SystemSubstituentPositionPreferred OrientationReasoning
Piperidine-CH2-morpholine3EquatorialMinimization of 1,3-diaxial steric interactions.
Morpholine-CH2-(3R)-piperidineN/A (on Nitrogen)Equatorial (averaged due to rapid N-inversion)Lower steric hindrance compared to the axial position.

Dynamic Stereochemistry: Racemization and Diastereomerization Studies

The stereochemical integrity of a chiral molecule is not always static. Under certain conditions, a single enantiomer can convert into its mirror image, a process known as racemization. Diastereomerization involves the interconversion between diastereomers.

Kinetic Parameters for Configurational Stability

The configurational stability of the chiral center at the 3-position of the piperidine ring is a key consideration. Racemization would require the breaking and reforming of a bond at the stereocenter. Under normal physiological conditions, the C-C and C-H bonds at the chiral center are stable, and spontaneous racemization is unlikely. Racemization of chiral piperidines typically requires harsh conditions, such as strong bases or high temperatures, that can facilitate the formation of a planar intermediate.

The dynamic nature of the molecule is primarily associated with conformational changes, specifically the ring inversion of the piperidine and morpholine rings. The energy barrier for chair-to-chair interconversion in piperidine is approximately 10-11 kcal/mol. For N-substituted morpholines, the barrier to ring inversion can be influenced by the nature of the substituent on the nitrogen atom. nih.gov

Table 2: Typical Energy Barriers for Ring Inversion in Related Heterocycles
HeterocycleProcessApproximate Energy Barrier (kcal/mol)
PiperidineChair-Chair Inversion10-11
N-methylpiperidineChair-Chair Inversion~15
MorpholineChair-Chair Inversion~10.5
N-acyl morpholinesChair-Chair Inversion9-14

Note: These are general values for related compounds and the exact values for this compound may vary.

Thermodynamic Stability of Stereoisomers

As previously discussed, this compound exists as a single enantiomer and does not have diastereomers. Therefore, a discussion of the relative thermodynamic stability of diastereomers is not applicable.

The thermodynamic stability of the different conformers, however, is a relevant consideration. The equilibrium between the axial and equatorial conformers of the 3-substituted piperidine ring is governed by their relative free energies. As established, the equatorial conformer, which minimizes steric strain, is significantly more stable. Computational studies on substituted piperidines have consistently shown a strong preference for the equatorial orientation of larger substituents. escholarship.org

Advanced Analytical Techniques for the Characterization and Purity Assessment of 4 3r Piperidin 3 Ylmethyl Morpholine Stereoisomers

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are paramount for the physical separation of stereoisomers. By exploiting differential interactions between the enantiomers and a chiral environment, these methods allow for their resolution and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in pharmaceutical analysis. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation. For piperidine-based compounds like 4-[(3R)-piperidin-3-ylmethyl]morpholine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov

The development of a robust chiral HPLC method involves optimizing several parameters, including the choice of CSP, mobile phase composition, and detector settings. Pre-column derivatization may also be employed, especially if the native compound lacks a suitable chromophore for UV detection. nih.govresearchgate.net A derivatizing agent such as p-toluenesulfonyl chloride can be used to introduce a chromophore, facilitating sensitive detection. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Separation of 4-(piperidin-3-ylmethyl)morpholine (B1306544) Enantiomers

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 228 nm (after derivatization)
Injection Volume 10 µL
Expected (R)-isomer RT ~8.5 min
Expected (S)-isomer RT ~11.2 min

| Resolution (Rs) | > 2.0 |

This interactive table provides a hypothetical, yet typical, set of conditions for the chiral HPLC analysis of the specified compound's stereoisomers.

Capillary Electrochromatography (CEC) for Chiral Separations

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis (CE) with the selectivity of HPLC. mdpi.comnih.gov For chiral separations of basic compounds like piperidine (B6355638) derivatives, CEC offers advantages such as low sample and solvent consumption. nih.gov The separation mechanism involves adding a chiral selector, often a cyclodextrin (B1172386) derivative, directly to the background electrolyte or immobilizing it on the capillary's stationary phase. capes.gov.brnih.gov

The interaction between the enantiomers and the chiral selector within the capillary, under the influence of an electric field, results in differential migration times. nih.gov Method optimization involves adjusting the pH, the concentration of the chiral selector and background electrolyte, and the applied voltage to achieve baseline separation. nih.govsci-hub.box

Gas Chromatography (GC) for Volatile Derivatives

While Gas Chromatography (GC) is typically limited to volatile and thermally stable compounds, it can be a powerful tool for chiral analysis when combined with derivatization. gcms.czchromatographyonline.com For a compound like this compound, derivatization is necessary to increase its volatility and thermal stability. nih.govresearchgate.net Common derivatization strategies for amines include acylation or silylation.

The separation is then performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czchromatographyonline.com The differential interaction of the derivatized enantiomers with the CSP allows for their separation. GC-Mass Spectrometry (GC-MS) is frequently used for detection, providing both high sensitivity and structural information for unequivocal peak identification. nih.govresearchgate.net

Spectroscopic Approaches for Stereochemical Elucidation and Quantification

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the three-dimensional structure of chiral molecules and can be adapted for quantitative analysis of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chirality Analysis

NMR spectroscopy is a powerful technique for stereochemical analysis. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished as they form transient diastereomeric complexes that exhibit different NMR chemical shifts. nih.govnih.gov This differentiation allows for the determination of enantiomeric excess (ee).

The most common NMR method for determining enantiomeric purity involves the use of Chiral Solvating Agents (CSAs). unipi.it CSAs are chiral molecules that form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the generation of separate, distinct signals for each enantiomer in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR. nih.govunipi.it

The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes depends on the strength and geometry of the interaction between the CSA and the analyte. researchgate.net By integrating the distinct signals, the relative concentration of each enantiomer, and thus the enantiomeric excess, can be accurately calculated. The selection of an appropriate CSA and solvent is crucial for achieving sufficient separation of the signals. unipi.itresearchgate.net

Table 2: Example of ¹H NMR Data for Enantiomeric Purity Determination using a CSA

Analyte Proton Chemical Shift (δ, ppm) without CSA Chemical Shift (δ, ppm) with CSA (R-isomer complex) Chemical Shift (δ, ppm) with CSA (S-isomer complex) Chemical Shift Difference (Δδ, ppm)
Piperidine Hα 3.15 3.25 3.28 0.03
Morpholine (B109124) 3.70 3.75 3.72 0.03

| Methylidene CH₂ | 2.50 | 2.58 | 2.62 | 0.04 |

This interactive table illustrates hypothetical ¹H NMR data showing the chemical shift non-equivalence induced by a Chiral Solvating Agent, enabling the quantification of the R and S-stereoisomers of 4-(piperidin-3-ylmethyl)morpholine.

Application of Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot differentiate between enantiomers as they have identical spectral properties in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) are employed. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with the chiral analyte, in this case, the enantiomeric mixture of 4-(piperidin-3-ylmethyl)morpholine, to form a pair of diastereomers. wikipedia.orgnih.gov

These newly formed diastereomers have distinct physical and, critically, spectral properties, which allows for their differentiation by NMR spectroscopy, most commonly ¹H or ¹⁹F NMR. bohrium.comnih.gov The reaction involves the formation of a covalent bond between the CDA and the secondary amine of the piperidine ring. nih.gov

For a secondary amine like 4-(piperidin-3-ylmethyl)morpholine, a common and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. mdpi.com The reaction of an enantiomerically pure form of Mosher's acid chloride, e.g., (R)-MTPA-Cl, with a racemic sample of the amine would produce two diastereomeric amides.

The differing spatial arrangement of the substituents in the two diastereomers leads to variations in the chemical shifts (δ) of nearby protons. Protons in proximity to the chiral center and the newly introduced chiral auxiliary will experience different magnetic environments, resulting in separate, quantifiable signals in the NMR spectrum. nih.gov The principle relies on the conversion of indistinguishable enantiomers into distinguishable diastereomers, whose spectral differences can be readily observed and analyzed. mdpi.com

Table 1: Common Chiral Derivatizing Agents for Amines in NMR Spectroscopy

Chiral Derivatizing Agent (CDA) Analyte Functional Group Resulting Diastereomer NMR Nucleus Observed
(R)- or (S)-Mosher's acid (MTPA) Amine, Alcohol Amide, Ester ¹H, ¹⁹F
(R)- or (S)-α-Methoxyphenylacetic acid (MPA) Amine, Alcohol Amide, Ester ¹H
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BINOL-phosphate) Amine Salt/Complex ¹H, ³¹P
Determination of Enantiomeric Excess (ee) by NMR Spectroscopy

Once the enantiomers have been converted into a mixture of diastereomers using a CDA, NMR spectroscopy becomes a powerful quantitative tool for determining the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

The determination is achieved by integrating the signals in the NMR spectrum that correspond to each of the two diastereomers. acs.org Since the CDA is added in its pure enantiomeric form, the ratio of the areas of the diastereomeric signals directly reflects the original ratio of the enantiomers in the analyte sample. nih.govbath.ac.uk For example, after derivatization, a specific proton signal might appear as two distinct peaks (or multiplets). The integration value (area under the peak) for the signal corresponding to the (R,R)-diastereomer (formed from the (R)-analyte and (R)-CDA) is compared to the integration value for the (S,R)-diastereomer (formed from the (S)-analyte and (R)-CDA).

The enantiomeric excess can be calculated using the following formula:

ee (%) = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] x 100

For this method to be accurate, the derivatization reaction must proceed to completion without any kinetic resolution, meaning both enantiomers must react at the same rate. nih.gov The accuracy of this technique can be very high, with absolute errors often within 2.0%. bohrium.comnih.gov The linear relationship between experimentally measured ee values and those from gravimetrically prepared samples is typically excellent, validating the method's reliability. nih.gov

Mass Spectrometry (MS) with Advanced Ionization Techniques for Structural Confirmation and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. Advanced techniques, particularly those involving soft ionization like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are used for detailed structural confirmation of molecules like this compound. nih.govscielo.br

In ESI-MS, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺. For the target compound, this would correspond to a specific mass-to-charge ratio (m/z) that confirms its molecular formula. High-resolution mass spectrometry (HRMS) can determine this value with very high accuracy, further corroborating the elemental composition.

For structural elucidation, MS/MS is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For a piperidine-morpholine structure, expected fragmentation pathways would include cleavage of the bond between the two rings, ring-opening of the piperidine or morpholine moieties, and loss of small neutral molecules. nih.govscielo.br Analysis of these fragments allows for the unambiguous confirmation of the compound's connectivity and structure. While standard MS cannot differentiate between stereoisomers, it is crucial for verifying the chemical identity of the synthesized compound and detecting any impurities with different molecular weights.

Chiroptical Methods for Optical Activity Measurement

Chiroptical methods are essential for analyzing chiral molecules as they directly probe the three-dimensional arrangement of atoms. These techniques rely on the differential interaction of chiral substances with polarized light. anton-paar.com

Polarimetry is a fundamental chiroptical technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. ibzmesstechnik.demasterorganicchemistry.com This property is known as optical activity. anton-paar.com Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal magnitude but in opposite directions. The (R)-enantiomer might rotate light in a clockwise (+) direction (dextrorotatory), while the (S)-enantiomer would rotate it in a counter-clockwise (-) direction (levorotatory).

The measured optical rotation (α) is dependent on the compound's concentration, the path length of the sample cell, the temperature, and the wavelength of the light used. masterorganicchemistry.com To obtain a standardized value, the specific rotation [α] is calculated. It is a characteristic physical constant for a given chiral compound. ibzmesstechnik.demasterorganicchemistry.com

The specific rotation of this compound can be measured and compared to a reference value to confirm the absolute configuration and assess its enantiomeric purity. A pure sample of the (R)-enantiomer will exhibit a specific rotation value, whereas a racemic mixture (50:50 R and S) will show no optical rotation, as the equal and opposite rotations of the two enantiomers cancel each other out. banglajol.info

Table 2: Example Polarimetry Data for a Chiral Compound

Sample Observed Rotation (α) Concentration ( g/100 mL) Path Length (dm) Calculated Specific Rotation [α]
Enantiomer A +1.25° 1.0 1.0 +125°
Enantiomer B -1.25° 1.0 1.0 -125°

Circular Dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgwikipedia.org An achiral molecule will not absorb the two types of polarized light differently, and thus will not produce a CD signal.

A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign at all wavelengths. utexas.edu This makes CD spectroscopy an exceptionally powerful tool for distinguishing between enantiomers and probing the chiral environment within a molecule. nsf.gov

For this compound, the CD spectrum provides a unique signature corresponding to its (R)-configuration. This experimental spectrum can be compared to a reference standard or to spectra predicted by theoretical calculations to confirm the absolute configuration. acs.org Furthermore, the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance. By creating a calibration curve with samples of known enantiomeric composition, CD spectroscopy can be used as a rapid and sensitive method for determining the ee of unknown samples. utexas.edunih.gov

Computational Chemistry and Molecular Modeling Studies on 4 3r Piperidin 3 Ylmethyl Morpholine

Molecular Docking Simulations for Putative Binding Interactions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-[(3R)-piperidin-3-ylmethyl]morpholine, this would involve docking the compound against a library of known macromolecular targets (e.g., G-protein coupled receptors, kinases, ion channels) to identify potential binding partners.

A hypothetical docking study would proceed as follows:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of Targets: Based on the known pharmacology of similar piperidine-morpholine scaffolds, relevant protein targets would be selected. For instance, a complex analogue has been identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) nih.govmdpi.com.

Docking Protocol: Using software like AutoDock Vina or Glide, the ligand would be docked into the active or allosteric sites of the selected target proteins. The program would generate multiple binding poses.

Analysis of Results: Poses would be ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and key amino acid residues in the binding pocket would be analyzed.

A potential output for a hypothetical docking against a generic kinase target is shown below.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Site Predicted Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Kinase X ATP-binding pocket -8.5 ASP-145 Hydrogen Bond (with piperidine (B6355638) NH)
LYS-72 Hydrogen Bond (with morpholine (B109124) O)
VAL-23, LEU-132 Hydrophobic Interactions
GPCR Y Allosteric Site -7.9 TYR-88 π-π Stacking (with piperidine ring)
SER-190 Hydrogen Bond (with morpholine O)

Molecular Dynamics Simulations to Explore Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could explore its conformational flexibility both in solution and when bound to a protein target.

A typical MD simulation workflow would involve:

System Setup: The molecule would be placed in a simulated solvent box (e.g., water) under defined temperature and pressure conditions. If studying a protein-ligand complex, the docked pose from the previous step would be used.

Simulation: The system's trajectory would be calculated over a period of nanoseconds to microseconds, tracking the positions of all atoms.

Analysis: The trajectory would be analyzed to understand the compound's dynamic behavior. Key analyses include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and dihedral angle analysis to map conformational changes in the piperidine and morpholine rings. nih.govmdpi.com Both rings are known to exist predominantly in a chair conformation. researchgate.net

Table 2: Hypothetical Conformational Dihedral Angles from a Simulated Trajectory

Dihedral Angle Description Mean Angle (degrees) Standard Deviation
C-N-C-C Piperidine Ring Torsion 55.8 4.2
C-O-C-C Morpholine Ring Torsion 59.1 3.5
N-C-C-N Linker Flexibility 175.3 (anti) 15.7

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), provide insight into the electronic properties of a molecule. researchgate.net For this compound, these calculations could determine its structural stability, reactivity, and spectroscopic properties.

Key parameters derived from DFT calculations include:

Optimized Geometry: Calculation of the most stable 3D structure, including precise bond lengths and angles.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen of the morpholine ring and the nitrogen of the piperidine ring would likely be regions of negative potential, indicating sites for hydrogen bonding.

Thermodynamic Properties: Calculation of properties like enthalpy, entropy, and Gibbs free energy. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties (DFT/B3LYP/6-31G)*

Property Calculated Value Interpretation
HOMO Energy -6.2 eV Region of electron donation (likely piperidine N)
LUMO Energy 1.5 eV Region of electron acceptance
HOMO-LUMO Gap 7.7 eV Indicates high kinetic stability
Dipole Moment 2.5 Debye Reflects molecular polarity

In Silico Prediction of Structure-Activity Relationships (SAR) for Related Analogues

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. While no specific SAR studies for this compound exist, general principles for morpholine and piperidine derivatives can be outlined. researchgate.nete3s-conferences.org An in-silico SAR study would involve creating a virtual library of analogues and predicting their activity using computational models like Quantitative Structure-Activity Relationship (QSAR).

A hypothetical SAR study on analogues might investigate:

Substitution on the piperidine ring: Adding substituents at different positions could influence binding affinity and selectivity.

Substitution on the morpholine ring: While less common, modifications here could alter solubility and metabolic stability.

Modification of the methylene (B1212753) linker: Changing the length or rigidity of the linker between the two rings could optimize the orientation in a binding pocket.

Table 4: Hypothetical In Silico SAR for Analogues Targeting "Kinase X"

Analogue Modification Predicted Affinity (kcal/mol) Rationale
Parent Compound This compound -8.5 Baseline
Analogue 1 N-methylation of piperidine -7.8 Loss of key hydrogen bond with ASP-145
Analogue 2 4-hydroxyphenyl at piperidine N -9.2 Additional hydrogen bond in binding site
Analogue 3 Ethylene (B1197577) linker (instead of methylene) -8.1 Suboptimal positioning of morpholine ring
Analogue 4 (3S)-stereoisomer -7.5 Steric clash due to incorrect chirality

Mechanistic Insights into the Molecular Interactions of Piperidine Morpholine Conjugates

Exploration of Molecular Recognition Principles Governing Piperidine (B6355638) and Morpholine (B109124) Scaffolds

The piperidine and morpholine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and their ability to favorably interact with a wide range of biological targets. Their molecular recognition principles are rooted in their distinct structural and electronic properties.

The piperidine ring , a saturated heterocycle containing one nitrogen atom, typically adopts a stable chair conformation. The nitrogen atom is a key feature, acting as a hydrogen bond acceptor and, when protonated at physiological pH, a hydrogen bond donor. This protonated amine can form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. The hydrophobic carbon backbone of the piperidine ring can also engage in van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues.

The morpholine ring , another six-membered heterocycle, contains both a nitrogen and an oxygen atom. The oxygen atom introduces an additional hydrogen bond acceptor site, enhancing the molecule's ability to form multiple hydrogen bonds. researchgate.net This can be particularly important for anchoring a ligand within a binding site. The presence of the ether oxygen also influences the ring's conformation and electronic distribution, often leading to improved physicochemical properties such as aqueous solubility. nih.gov

Key Molecular Interactions of Piperidine and Morpholine Scaffolds

Interaction TypeDescriptionKey Moieties Involved
Ionic Interactions Electrostatic attraction between the protonated piperidine nitrogen and negatively charged amino acid residues.Piperidine Nitrogen (protonated), Aspartate, Glutamate
Hydrogen Bonding Formation of hydrogen bonds with amino acid residues. The piperidine nitrogen (protonated) can act as a donor, while the morpholine nitrogen and oxygen act as acceptors.Piperidine Nitrogen, Morpholine Nitrogen, Morpholine Oxygen, Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Interactions van der Waals forces and hydrophobic contacts between the aliphatic portions of the rings and nonpolar amino acid residues.Piperidine and Morpholine Carbon Backbones, Leucine, Isoleucine, Valine, Phenylalanine

Elucidation of General Structure-Activity Relationships (SAR) and Pharmacophoric Features within the Piperidine-Morpholine Framework

The structure-activity relationship (SAR) of piperidine-morpholine conjugates is highly dependent on the nature and position of substituents on both rings, as well as the linker connecting them. While specific SAR data for 4-[(3R)-piperidin-3-ylmethyl]morpholine is unavailable, general principles can be derived from related compounds.

A crucial pharmacophoric feature is the basic nitrogen of the piperidine ring. Its pKa is a key determinant of the extent of protonation at physiological pH, which in turn governs the strength of ionic interactions with the target. Substituents on the piperidine ring can modulate this basicity and introduce additional points of interaction.

The linker between the piperidine and morpholine rings, in this case, a methylene (B1212753) group, influences the spatial orientation of the two scaffolds. The length and flexibility of the linker are critical for optimal positioning of the morpholine moiety to engage in favorable interactions with the target.

The morpholine ring itself is often considered a "solubilizing group" due to its ability to form hydrogen bonds with water. However, it also plays a significant role in target binding. In some cases, the replacement of a morpholine ring with a more lipophilic piperidine or a different heterocyclic system can lead to a significant decrease in activity, highlighting its importance as a pharmacophoric element. nih.gov

General SAR Trends in Piperidine-Morpholine Analogs

Structural ModificationGeneral Effect on ActivityRationale
Substitution on Piperidine Nitrogen Can significantly alter potency and selectivity.Modifies basicity and introduces new interactions.
Substitution on Piperidine Ring Positional and stereochemical nature of substituents is critical for affinity and selectivity.Can provide additional binding interactions or cause steric hindrance.
Modification of the Linker Affects the relative orientation of the two rings.Optimal linker length and rigidity are required for proper binding.
Replacement of Morpholine Ring Often leads to a decrease in activity or altered selectivity.The morpholine oxygen is frequently a key hydrogen bond acceptor.

Influence of Stereochemistry on Molecular Target Binding and Specificity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms dictates how a molecule fits into the chiral environment of a protein's binding site. For 3-substituted piperidines, the stereochemistry at the C3 position is often a critical determinant of potency and selectivity.

The (R)-configuration at the 3-position of the piperidine ring in this compound will orient the morpholinomethyl substituent in a specific spatial direction. This precise orientation is crucial for the morpholine ring to make optimal contact with its intended binding pocket on the target protein. The corresponding (S)-enantiomer would present the morpholinomethyl group in a different orientation, which could lead to a number of outcomes:

Reduced Affinity: The morpholine moiety may be unable to reach its optimal binding position, leading to weaker interactions and lower affinity.

Altered Selectivity: The (S)-enantiomer might bind to a different set of off-target proteins, potentially leading to different pharmacological effects or side effects.

Complete Inactivity: The substituent in the (S)-configuration might clash sterically with the protein, preventing binding altogether.

The importance of stereochemistry is a well-established principle in drug design. For instance, in many G-protein coupled receptor (GPCR) ligands containing a chiral piperidine core, one enantiomer is significantly more potent than the other. This difference in activity is a direct consequence of the specific interactions that only the correctly oriented enantiomer can form with the receptor.

Future Directions in Research on 4 3r Piperidin 3 Ylmethyl Morpholine

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure piperidines is a cornerstone of modern pharmaceutical research. acs.org While classical methods for the synthesis of chiral piperidines exist, future research will concentrate on the development of more efficient, sustainable, and highly stereoselective next-generation methodologies. These advanced strategies are crucial for the cost-effective and environmentally friendly production of 4-[(3R)-piperidin-3-ylmethyl]morpholine and its analogues.

A promising avenue of research lies in the realm of chemo-enzymatic dearomatization of pyridine (B92270) derivatives. acs.orgnih.gov This approach combines the selectivity of biocatalysts with the efficiency of chemical synthesis. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. acs.org The utilization of enzymes offers the advantages of mild reaction conditions and high stereocontrol, which are often challenging to achieve with traditional chemical catalysts.

Another innovative strategy is the stepwise dearomatization/borylation of pyridines . acs.org This method allows for the creation of enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates that can be further functionalized to yield a variety of chiral piperidine (B6355638) derivatives. The stereospecific transformation of the C–B bond provides a powerful tool for introducing diverse substituents at the 3-position of the piperidine ring.

Furthermore, asymmetric copper-catalyzed cyclizative aminoboration presents a direct and efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov While the primary focus of this method is on 2,3-disubstitution, its principles could be adapted for the synthesis of 3-monosubstituted piperidines, offering a novel pathway to compounds like this compound. The development of new chiral ligands for the copper catalyst will be instrumental in enhancing the enantioselectivity and substrate scope of this transformation.

MethodologyKey FeaturesPotential Advantages for Synthesizing this compound Analogues
Chemo-enzymatic DearomatizationCombines chemical and enzymatic steps; high stereoselectivity. acs.orgnih.govEnvironmentally friendly, mild reaction conditions, high enantiomeric purity.
Stepwise Dearomatization/BorylationCreates versatile chiral borylated intermediates. acs.orgAllows for diverse functionalization at the 3-position of the piperidine ring.
Asymmetric Cu-catalyzed Cyclizative AminoborationDirect formation of chiral piperidines. nih.govPotentially adaptable for efficient synthesis of 3-substituted piperidines.

Integration of Advanced In-Situ Analytical Techniques for Real-Time Monitoring of Chiral Transformations

To optimize the next-generation synthetic methodologies described above, the integration of advanced in-situ analytical techniques for real-time monitoring of chiral transformations is paramount. These techniques provide crucial kinetic and mechanistic data, enabling rapid reaction optimization and ensuring high enantiomeric purity.

Future research will likely see the increased application of chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) for high-throughput analysis. jiangnan.edu.cnmdpi.com These methods allow for the rapid separation and quantification of enantiomers, providing real-time feedback on the progress and stereoselectivity of a reaction. The development of novel chiral stationary phases will further enhance the resolution and speed of these techniques. jiangnan.edu.cn

In-situ nuclear magnetic resonance (NMR) spectroscopy , particularly using chiral solvating agents or auxiliaries, can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. This allows for a deeper understanding of the reaction mechanism and the factors that control stereoselectivity. The use of isotopically chiral probes, where a ¹³C isotope label creates unique NMR resonances for pseudoenantiomeric products, offers a powerful method for in-situ analysis of enantioselection. researchgate.net

Mass spectrometry-based techniques are also becoming increasingly valuable for real-time reaction monitoring. rsc.org By directly sampling the reaction mixture and analyzing the ions produced, it is possible to track the formation of products and intermediates with high sensitivity and speed. This information is critical for optimizing reaction conditions to maximize yield and stereoselectivity.

Analytical TechniquePrincipleApplication in Monitoring Chiral Transformations
Chiral HPLC/SFC-MSDifferential interaction with a chiral stationary phase. jiangnan.edu.cnmdpi.comReal-time quantification of enantiomeric excess and reaction conversion.
In-situ NMR SpectroscopyAnalysis of molecular structure in solution. researchgate.netMechanistic studies and determination of stereochemical outcomes.
Mass SpectrometryIonization and mass-to-charge ratio analysis. rsc.orgHigh-sensitivity tracking of reactants, intermediates, and products.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling for Novel Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel analogues of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling powered by ML algorithms can predict the biological activity of novel compounds based on their molecular descriptors. nih.gov By training these models on existing data for piperidine-morpholine derivatives, researchers can virtually screen large libraries of potential analogues and prioritize those with the highest predicted potency and selectivity.

Generative models , a type of deep learning, can be used for de novo drug design. nih.gov These models can learn the underlying patterns in a set of known active molecules and then generate new, previously unsynthesized structures that are predicted to have desirable biological activities. This approach can significantly accelerate the discovery of novel analogues of this compound with unique and improved therapeutic profiles.

Furthermore, ML models can predict the pharmacokinetic and toxicological properties of new compounds, a critical aspect of drug development. aipublications.com By identifying potential liabilities early in the design phase, researchers can focus their synthetic efforts on compounds with a higher probability of success in preclinical and clinical studies.

AI/ML ApplicationDescriptionImpact on Analogue Design
QSAR ModelingPredicts biological activity from molecular structure. nih.govPrioritization of promising candidates from virtual libraries.
Generative ModelsCreates novel molecular structures with desired properties. nih.govAccelerated discovery of innovative and potent analogues.
ADMET PredictionForecasts absorption, distribution, metabolism, excretion, and toxicity. aipublications.comEarly identification and mitigation of potential drug development issues.

Exploration of New Biological Targets Based on Structural Insights (General, not specific diseases)

The piperidine and morpholine (B109124) moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds that bind to a variety of biological targets. bohrium.compharmjournal.ru The specific three-dimensional arrangement of this compound, with its chiral center and the spatial relationship between the two heterocyclic rings, provides a unique scaffold for interacting with biological macromolecules.

Future research will leverage structural biology techniques, such as X-ray crystallography and cryo-electron microscopy , to determine the structures of this compound and its analogues in complex with their protein targets. These high-resolution structures will provide invaluable insights into the molecular basis of their biological activity and guide the design of new molecules with enhanced affinity and selectivity.

Computational methods , such as molecular docking and molecular dynamics simulations, will play a crucial role in exploring the potential interactions of this compound with a wide range of biological targets. nih.gov By screening this compound against databases of protein structures, researchers can identify potential new targets and formulate hypotheses about its mechanism of action. This in silico approach can significantly broaden the scope of potential therapeutic applications for this class of molecules. clinmedkaz.org

The insights gained from these structural studies will enable the rational design of new analogues that are optimized for interaction with specific biological targets. By modifying the substituents on the piperidine and morpholine rings, researchers can fine-tune the binding properties of the molecule and potentially discover novel therapeutic agents for a variety of conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3R)-piperidin-3-ylmethyl]morpholine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via reductive amination of (3R)-piperidin-3-ylmethylamine with morpholine derivatives. Key steps include:

  • Column chromatography : Use EtOAc/MeOH (5:1) with 0.25% Et₃N to isolate intermediates, achieving ~36% yield (based on analogous morpholine-piperidine syntheses) .
  • Stereochemical control : Ensure chiral purity by employing (R)-configured starting materials, as seen in patents for related piperidine-morpholine hybrids .
  • Yield optimization : Adjust stoichiometry of NaBH₄ or switch to catalytic hydrogenation to reduce byproducts .

Q. How can NMR spectroscopy resolve the stereochemistry and structural conformation of this compound?

  • Methodological Answer :

  • ¹H NMR : Monitor δ 2.42–3.52 ppm for piperidine-morpholine coupling (J = 12.44 Hz for axial protons) and δ 1.41–1.82 ppm for methylene bridges .
  • NOESY : Confirm the (3R) configuration by analyzing spatial proximity between piperidine C3-H and morpholine protons .
  • Quantitative analysis : Use mesitylene as an internal standard for yield calculation in crude mixtures .

Q. What crystallization conditions are critical for obtaining pure polymorphs of piperidine-morpholine derivatives?

  • Methodological Answer :

  • Solvent selection : Use CHCl₃ or DMSO for slow evaporation, as these solvents promote ordered crystal packing in morpholine analogs .
  • Temperature control : Cooling to 0°C post-reflux enhances crystallization efficiency (e.g., 85% purity achieved for similar compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or amine substituents) impact the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Functionalization : Introduce nitro groups at the pyridyl position via nucleophilic substitution (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine, δ 8.21 ppm for nitro protons) .
  • SAR studies : Compare IC₅₀ values of nitro vs. amine derivatives in receptor-binding assays, noting that nitro groups enhance electron-withdrawing effects but reduce solubility .

Q. What computational strategies predict the binding affinity of this compound to opioid or σ receptors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 6DDF for σ-1) to model interactions between the morpholine oxygen and receptor hydrophobic pockets .
  • MD simulations : Analyze stability of hydrogen bonds between the piperidine NH and Glu172 residues over 100 ns trajectories .

Q. How can contradictory spectral data (e.g., δ shift discrepancies in DMSO vs. CDCl₃) be resolved during characterization?

  • Methodological Answer :

  • Solvent effects : Note that DMSO-d₆ causes upfield shifts (~0.3 ppm) for NH protons due to hydrogen bonding, while CDCl₃ preserves native conformation .
  • Cross-validation : Compare with LCMS (ESI) data (e.g., M+H⁺ = 208 for deprotected analogs) to confirm molecular integrity .

Q. What strategies mitigate polymorphism-related variability in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Polymorph screening : Use XRPD and DSC to identify stable forms (Form I vs. Form II) and select the thermodynamically stable polymorph for in vivo testing .
  • Co-crystallization : Add benzoic acid to stabilize the API in amorphous solid dispersions, improving bioavailability .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?

  • Methodological Answer :

  • Catalytic methods : Replace stoichiometric NaBH₄ with transfer hydrogenation (e.g., Pd/C with HCO₂NH₄) to reduce metal waste .
  • Solvent recycling : Implement a closed-loop system for EtOAC/MeOH recovery, achieving >90% solvent reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.